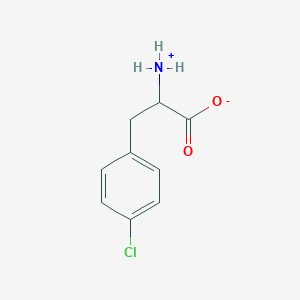

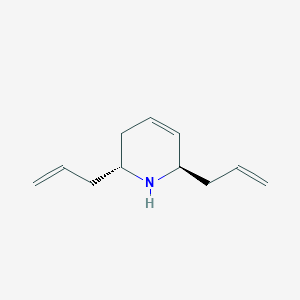

(2R,6R)-2,6-二烯基-1,2,3,6-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

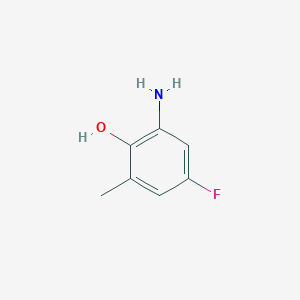

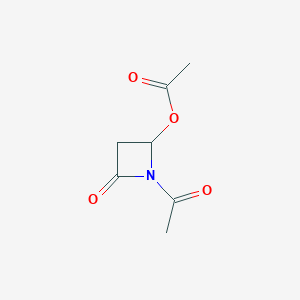

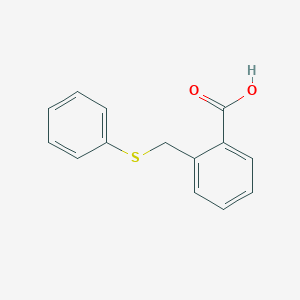

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine (DATP) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, anti-inflammatory agents, and other drugs. DATP has been studied extensively in the laboratory, and is used in a variety of applications, from medicinal chemistry to biochemistry.

科学研究应用

合成和化学性质

已经在各种研究中探讨了与(2R,6R)-2,6-二烯基-1,2,3,6-四氢吡啶相关的化合物的合成和化学性质。例如,Bubnov等人(1994)发现了用三烯基和烯基(二烷基)硼烷还原性转2,6-二烯基化吡啶,产生相应的转2,6-二烯基-1,2,5,6-四氢吡啶,收率高达97% (Bubnov, Shagova, Evchenko, & Ignatenko, 1994)。同样,Bubnov等人(1997)通过X射线结构分析确定了转2,6-二甲烯基-1,1-二甲基-1,2,3,6-四氢吡啶碘化物的结构,这是通过吡啶的还原性二烯基化合成的 (Bubnov, Demina, Dekaprilevich, & Struchkov, 1997)。

药用应用

研究已经探讨了四氢吡啶衍生物的潜在药用应用。Rao等人(1995)探讨了N-[吡啶(苯基)羰基氨基]羟基烷基-(苄基)-1,2,3,6-四氢吡啶的合成,指出它们潜在的抗炎性能 (Rao, Redda, Onayemi, Melles, & Choi, 1995)。此外,Mateeva、Winfield和Redda(2005)回顾了各种1,2,3,6-四氢吡啶衍生物的合成和药理学性质,突出它们在结构-活性关系(SAR)研究中的生物活性 (Mateeva, Winfield, & Redda, 2005)。

复杂分子的合成

四氢吡啶衍生物已被用于合成复杂分子。Duttwyler等人(2012)开发了一种反应级联,导致高度取代的1,2,3,6-四氢吡啶,包括铑(I)催化的C-H活化-炔烃偶联,随后是电环化和随后的酸/硼氢化物促进的还原 (Duttwyler, Lu, Rheingold, Bergman, & Ellman, 2012)。

化学转化

Kassiou和Read(1994)展示了2,5-反式-2′,5′-反式-5,5′-二甲基过氢-2,2′-联吡啶及其衍生物的合成,突出了四氢吡啶化合物在化学转化中的多功能性 (Kassiou & Read, 1994)。

作用机制

Mode of Action

The mode of action of (2R,6R)-HNK is complex and multifaceted. It is believed to act through AMPA receptor-mediated mechanisms . The AMPA receptor antagonist NBQX can reverse its antidepressant-like effects . Moreover, (2R,6R)-HNK can modulate glutamatergic neurotransmission .

Biochemical Pathways

(2R,6R)-HNK is involved in several biochemical pathways. It has been found to affect the expression of proteins in the hippocampus of depressed mice . Bioinformatics analysis showed that these differentially expressed proteins mainly had the functions of binding, biocatalysis, and transport, and mainly participated in cellular process, biological regulation process, biological metabolism process, and stress reaction process . These proteins were involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The terminal half-lives of 2R,6R-hydroxynorketamine were generally significantly longer than of the S-stereoisomer .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action are primarily observed in its antidepressant-like effects. It has been found to reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracted (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .

属性

IUPAC Name |

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJEALDMVJON-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365164 |

Source

|

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

138617-50-2 |

Source

|

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。